N-CYCLOHEXYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-CYCLOHEXYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C17H28ClN3O3 and its molecular weight is 357.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A novel series of derivatives related to N-cyclohexyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride have been synthesized and evaluated for pharmacological activities, including antidepressant and antianxiety effects. These compounds were synthesized starting from 2-acetylfuran, undergoing a series of reactions including Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction. Their antidepressant activities were investigated using Porsolt’s behavioral despair test, and antianxiety activity was assessed by the plus maze method. Some compounds demonstrated significant reductions in immobility times and notable antianxiety activity (J. Kumar et al., 2017).
SAR and Urotensin-II Receptor Antagonism
Research into the structure-activity relationship (SAR) of 5-arylfuran-2-carboxamide derivatives bearing a specific piperazine group has shown these compounds to be potent urotensin-II receptor antagonists. The study identified a highly potent antagonist, highlighting its metabolic stability, low cytotoxicity, and favorable pharmacokinetic profile, indicating potential therapeutic applications (Chae Jo Lim et al., 2019).
CGRP Receptor Antagonism
The development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist was facilitated by a convergent, stereoselective, and economical synthesis approach, demonstrating the chemical versatility and potential therapeutic applications of similar compounds in treating conditions mediated by the CGRP receptor (Reginald O. Cann et al., 2012).
PET Imaging and Serotonin Receptors
A cyclohexanecarboxamide derivative, closely related to the chemical structure , has been identified as a reversible, selective, and high-affinity antagonist of 5-HT1A receptors, demonstrating significant potential in PET imaging for neuropsychiatric disorders. This compound exhibited high brain uptake, slow clearance, and stability, underscoring the utility of similar molecules in diagnostic imaging (Gonzalo García et al., 2014).
Antibacterial Activity
Terazosin hydrochloride, a compound with structural similarities, was synthesized and tested for antibacterial activity against various bacterial strains. The study involved synthesizing derivatives, characterizing them through spectroscopic techniques, and evaluating their antibacterial efficacy, showcasing the potential of such compounds in antimicrobial applications (Anshul Kumar et al., 2021).
Propriétés
IUPAC Name |
N-cyclohexyl-4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3.ClH/c21-15(16-7-4-12-23-16)13-19-8-10-20(11-9-19)17(22)18-14-5-2-1-3-6-14;/h4,7,12,14-15,21H,1-3,5-6,8-11,13H2,(H,18,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWRKAQFXXMIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.